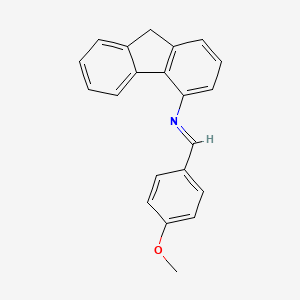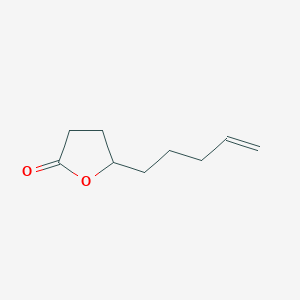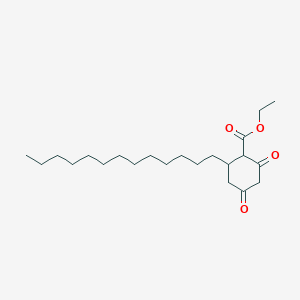
Carbamoyl benzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoyl benzenecarboperoxoate is an organic compound that features both carbamoyl and peroxo functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamoyl benzenecarboperoxoate typically involves the reaction of benzoyl peroxide with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Benzoyl peroxide+Carbamoyl chloride→Carbamoyl benzenecarboperoxoate
The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the peroxo group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature and pressure, ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamoyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The compound can be reduced to form carbamoyl benzenecarboxylate.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.
Major Products
Oxidation: Products include oxidized organic compounds such as alcohols, ketones, or carboxylic acids.
Reduction: The major product is carbamoyl benzenecarboxylate.
Substitution: Substituted benzene derivatives are formed, depending on the electrophile used.
Scientific Research Applications
Carbamoyl benzenecarboperoxoate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.
Biology: Investigated for its potential role in modifying biological molecules through oxidation.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive peroxo group.
Mechanism of Action
The mechanism of action of carbamoyl benzenecarboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The carbamoyl group can also participate in nucleophilic addition reactions, further modifying the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Similar in structure but lacks the carbamoyl group.
Carbamoyl chloride: Contains the carbamoyl group but lacks the peroxo group.
Peroxyacetic acid: Another peroxo compound but with different reactivity due to the acetic acid moiety.
Uniqueness
Carbamoyl benzenecarboperoxoate is unique due to the presence of both carbamoyl and peroxo groups, which allows it to participate in a wider range of chemical reactions compared to its individual components. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
61370-53-4 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
carbamoyl benzenecarboperoxoate |
InChI |
InChI=1S/C8H7NO4/c9-8(11)13-12-7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |
InChI Key |
PAMGKEARUJUQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)

![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)




![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)

![Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14582771.png)

